Home > Products > Screening Compounds P124753 > 2-methyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide
2-methyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide -

2-methyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide

Catalog Number: EVT-4662071
CAS Number:
Molecular Formula: C21H26N2O2
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sumatriptan (1)

  • Compound Description: Sumatriptan is a non-selective 5-HT1B/1D agonist used for the acute treatment of migraine. It is contraindicated in patients with known heart disease. []
  • Relevance: While Sumatriptan does not share the core structure of 2-Methyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzamide, it is mentioned in the context of research seeking more selective serotonin receptor agonists for migraine treatment. This suggests a potential relationship in terms of therapeutic target and desired pharmacological activity. []

5-(4′-Fluorobenzamido)-3-(N-methylpiperidin-4-yl)-1H-indole (2)

  • Compound Description: This compound is the first Selective Serotonin One F Receptor Agonist (SSOFRA) and is clinically useful for treating migraines. Despite its high affinity and selectivity for the 5-HT1F receptor, it exhibits noticeable affinity for the 5-HT1A receptor. []
  • Relevance: This compound shares a structural similarity with 2-Methyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzamide through the presence of the N-methylpiperidinyl moiety. Furthermore, its development as a SSOFRA suggests that 2-Methyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzamide might also be investigated for its potential as a serotonin receptor modulator. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (3)

  • Compound Description: This compound demonstrates superior selectivity for the 5-HT1F receptor compared to 5-HT1A, 5-HT1B, and 5-HT1D receptors, making it a promising SSOFRA. []
  • Relevance: Similar to the previous compound, N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide shares the 1-methyl-4-piperidinyl structural motif with 2-Methyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzamide. Its high selectivity as a SSOFRA further strengthens the possibility of exploring the target compound's potential within the serotonin receptor family. []

LY-334370

  • Compound Description: LY-334370 acts as a selective agonist of the 5-HT1F receptor. This compound served as a basis for developing divalent molecules through covalent dimerization to investigate the impact on affinity and selectivity for different 5-HT1 receptor subtypes. []
  • Relevance: While the specific structure of LY-334370 is not provided, the study utilizes it to create 5-HT1F receptor-targeting dimers, implying it likely shares structural elements with other 5-HT1F ligands like 2-Methyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzamide. This study's focus on modifying selectivity within the 5-HT1 receptor family reinforces the importance of investigating 2-Methyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzamide's potential interaction with these receptors. []
  • Compound Description: This compound is investigated for its existence in different hydrate and polymorph forms and their potential use as drugs, particularly in treating autoimmune diseases. [, ]
  • Relevance: This compound shares the N-(1-methyl-4-piperidinyl)benzamide core structure with 2-Methyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzamide. The presence of this shared scaffold, alongside its investigation for pharmaceutical applications, suggests potential similarities in their pharmacological profiles. [, ]

4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide

  • Compound Description: This compound serves as a parent structure for designing selective, high-affinity ligands for the 5-HT1D receptor. Structural modifications, including covalent dimerization, were applied to modulate the compound's affinity and selectivity within the 5-HT1 receptor family. []
  • Relevance: Sharing the 1-methyl-4-piperidinyl structural element with 2-Methyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzamide, this compound highlights the significance of this moiety in targeting serotonin receptors. Investigating the dimerization strategy's impact on affinity and selectivity for different subtypes further emphasizes the potential for fine-tuning pharmacological properties within this class of compounds, including the target compound. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to its precursor compound 2. This compound exhibits promising kinase selectivity, excellent anticancer cell proliferation potency, and low activity in inducing HaCaT apoptosis. []
  • Relevance: While not directly related in structure or target, the study of Hu7691 highlights the impact of subtle structural modifications on pharmacological properties, including safety profiles. This finding underscores the importance of exploring variations in the structure of 2-Methyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzamide to potentially enhance its desired activity and minimize potential side effects. []

Properties

Product Name

2-methyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide

IUPAC Name

2-methyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzamide

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H26N2O2/c1-16-5-3-4-6-20(16)21(24)22-15-17-7-9-18(10-8-17)25-19-11-13-23(2)14-12-19/h3-10,19H,11-15H2,1-2H3,(H,22,24)

InChI Key

BHIIYHQJFGNUML-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)OC3CCN(CC3)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)OC3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.